[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
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Overview
Description
[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid: is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzyloxy-benzylidene group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid typically involves the condensation of a thiazolidinone derivative with a benzyloxy-benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl derivatives of the thiazolidinone ring.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents for treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid involves its interaction with specific molecular targets in cells. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The benzyloxy-benzylidene group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- [5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
- [5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
- [5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
Uniqueness: The presence of the benzyloxy group in [5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and its ability to interact with molecular targets. Additionally, the benzyloxy group can enhance the compound’s solubility and stability, making it a more attractive candidate for various applications.
Properties
Molecular Formula |
C19H15NO4S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-14-7-4-8-15(9-14)24-12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22)/b16-10- |
InChI Key |
DHUZZZSRYGMFNN-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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